An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to Methallyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methallyl acetate, a colorless liquid with a characteristic fruity odor, is an important organic intermediate with applications spanning the fragrance, polymer, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core chemical properties and structural features of methallyl acetate. It includes a detailed summary of its physicochemical and spectroscopic data, alongside established experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile ester.
Chemical Structure and Identification
Methallyl acetate, systematically named 2-methylprop-2-enyl acetate, is an unsaturated ester.[1][2] The structure consists of a methallyl group (a methyl-substituted allyl group) attached to an acetate functional group.[3]
Molecular Formula: C₆H₁₀O₂[1][3][4]
Canonical SMILES: CC(=C)COC(=O)C[5]
InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N[5]
CAS Registry Number: 820-71-3[1][2][3][4]
A 2D representation of the chemical structure of methallyl acetate is provided below.
Caption: 2D Chemical Structure of Methallyl Acetate.
Physicochemical Properties
A summary of the key physicochemical properties of methallyl acetate is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 114.14 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 122 °C at 760 mmHg | [] |
| Density | 0.906 g/cm³ | [] |
| Refractive Index | 1.4110 - 1.4150 | [4] |
| Flash Point | 35 °C | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [3] |
| LogP | 1.4 | [1] |
Spectroscopic Data
The structural elucidation of methallyl acetate is supported by various spectroscopic techniques. A compilation of available data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum: The carbon NMR spectrum provides key signals corresponding to the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester carbonyl) |
| ~140 | C=C (quaternary vinyl) |
| ~114 | C=C (methylene) |
| ~68 | O-CH₂ |
| ~21 | O=C-CH₃ |
| ~19 | C=C-CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of methallyl acetate exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | =C-H stretch |
| ~2950 | C-H stretch (sp³) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=C stretch |
| ~1230 | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of methallyl acetate would show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would involve the loss of the acetyl group and rearrangements of the methallyl cation.
Experimental Protocols
Synthesis of Methallyl Acetate
Two primary methods for the synthesis of methallyl acetate are well-documented: the reaction of methallyl chloride with sodium acetate and the Fischer esterification of methallyl alcohol with acetic acid.[7]
This method involves a nucleophilic substitution reaction.
Reaction: CH₂(C(CH₃))CH₂Cl + CH₃COONa → CH₂(C(CH₃))CH₂OOCCH₃ + NaCl
Experimental Procedure: A detailed industrial-scale procedure is described in a patent, which can be adapted for laboratory synthesis.[8]
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methallyl chloride, sodium acetate, and a suitable solvent (e.g., diethylene glycol).[8]
-
Add a catalytic amount of a phase transfer catalyst if necessary.
-
Heat the reaction mixture to reflux (approximately 80-150 °C) with vigorous stirring.[8]
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
The crude methallyl acetate can be purified by fractional distillation under reduced pressure.[8]
Caption: Synthesis of Methallyl Acetate from Methallyl Chloride.
This is a classic acid-catalyzed esterification.[7]
Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O
Experimental Procedure:
-
Combine methallyl alcohol and a slight excess of glacial acetic acid in a round-bottom flask.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and purify the resulting methallyl acetate by distillation.
Purification
Fractional distillation is the most common method for purifying methallyl acetate. For mixtures containing water, azeotropic distillation or pervaporation techniques may be employed.[9]
Characterization
The identity and purity of synthesized methallyl acetate can be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and chromatographic techniques such as Gas Chromatography (GC).
Safety and Handling
Methallyl acetate is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[3] Handle in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental protocols for methallyl acetate. The compiled data and methodologies offer a valuable resource for researchers and professionals, facilitating its effective use in various scientific and industrial applications.
References
- 1. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propen-1-ol, 2-methyl-, acetate [webbook.nist.gov]
- 3. Methallyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Methallyl acetate | 820-71-3 [chemicalbook.com]
- 5. PubChemLite - Methallyl acetate (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 7. Methallyl acetate | 820-71-3 | Benchchem [benchchem.com]
- 8. SU1129200A1 - Process for preparing methallyl acetate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
